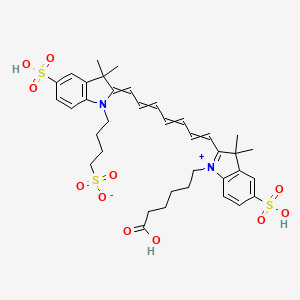

Cy7 acid(triso3)

Description

Contextualization of Heptamethine Cyanine (B1664457) Dyes in Near-Infrared Spectral Regions for Research

Heptamethine cyanine dyes are organic compounds characterized by two nitrogen-containing heterocyclic rings joined by a seven-carbon polymethine chain. This specific structure allows them to operate within the near-infrared (NIR) window, typically between 700 and 900 nm. chinesechemsoc.org Research in this spectral region offers significant advantages, including deeper tissue penetration of light and reduced background autofluorescence from biological samples. researchgate.netnih.gov These characteristics make NIR dyes, such as the Cy7 family, powerful tools for non-invasive in vivo imaging and other sensitive detection methods. The basic structure of cyanine dyes allows for modifications, such as altering the length of the polymethine chain, to fine-tune their absorption and emission wavelengths.

Evolution of Cy7 Acid (triso3) and Highly Sulfonated Cyanine Analogues in Chemical Biology and Imaging Research

Early cyanine dyes faced limitations due to their tendency to aggregate and their poor water solubility. nih.gov To address these issues, researchers developed highly sulfonated versions of these dyes. The introduction of sulfonate groups (SO3-) significantly enhances the water solubility of cyanine dyes. nih.gov This increased hydrophilicity is crucial for biological applications, as it prevents the dye molecules from clumping together and losing their fluorescent properties.

A key advancement in this area was the development of sulfo-indocyanine dyes, where sulfonate groups are attached directly to the indolenine rings of the cyanine structure. This modification not only improves water solubility but also reduces dye-dye interactions through electrostatic and steric repulsion, leading to brighter and more stable fluorescent labels. The synthesis of these sulfonated dyes often involves reacting a starting trimethylindolenine with a sultone, followed by condensation. This evolution has led to the creation of a variety of sulfonated cyanine dyes, including Cy3, Cy5, and Cy7 derivatives, each with specific spectral properties tailored for different research needs.

Significance of Cy7 Acid (triso3) Architectures for Investigating Biological Phenomena (Non-Clinical)

The unique architecture of Cy7 acid (triso3) and its sulfonated analogues makes them invaluable for a wide range of non-clinical research applications. Their ability to be conjugated with various biomolecules, such as proteins, antibodies, peptides, and oligonucleotides, allows for targeted labeling and imaging. This has been instrumental in fields like fluorescence microscopy, where these dyes are used to visualize cellular structures and processes with high sensitivity.

For instance, sulfonated Cy7 derivatives have been used in the development of bioresponsive fluorescent probes. nih.gov These probes can be designed to "turn on" their fluorescence in the presence of specific enzymes or under certain biological conditions, such as hypoxia, enabling the imaging of these phenomena in living cells. nih.gov The high extinction coefficients and quantum yields of these dyes contribute to their brightness and the clarity of the resulting images.

Furthermore, the near-infrared properties of Cy7 dyes are leveraged in nanoparticle-based imaging systems. acs.orgnih.gov By encapsulating these dyes within nanoparticles, their stability and photophysical properties can be further enhanced, opening up possibilities for advanced imaging techniques like photoacoustic imaging. acs.orgnih.gov

Interactive Data Table: Properties of Selected Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Quantum Yield | Water Solubility |

| Cy3 | ~550 | ~570 | >150,000 | ~0.15 | Low (non-sulfonated) |

| sulfo-Cy3 | ~550 | ~570 | ~150,000 | ~0.1 | High |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 | Low (non-sulfonated) |

| sulfo-Cy5 | ~646 | ~662 | ~250,000 | 0.2 | High |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.3 | Low (non-sulfonated) |

| sulfo-Cyanine7 | 750 | 773 | 240,600 | 0.24 | High lumiprobe.com |

| Cy7.5 | 788 | 808 | 223,000 | 0.10 | Low (non-sulfonated) lumiprobe.com |

Properties

Molecular Formula |

C37H46N2O11S3 |

|---|---|

Molecular Weight |

791.0 g/mol |

IUPAC Name |

4-[2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C37H46N2O11S3/c1-36(2)29-25-27(52(45,46)47)18-20-31(29)38(22-12-8-11-17-35(40)41)33(36)15-9-6-5-7-10-16-34-37(3,4)30-26-28(53(48,49)50)19-21-32(30)39(34)23-13-14-24-51(42,43)44/h5-7,9-10,15-16,18-21,25-26H,8,11-14,17,22-24H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49,50) |

InChI Key |

VWPZKYGTYRCXBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cy7 Acid Triso3

Advanced Synthetic Routes to Cy7 Acid(triso3) and Its Sulfonated Derivatives

The creation of the Cy7 acid(triso3) scaffold involves the assembly of a polymethine chain flanked by two heterocyclic nuclei, typically indolenine derivatives. The sulfonate groups are usually incorporated into the heterocyclic precursors before the final condensation step to ensure the solubility of the final dye.

A significant advancement in heptamethine cyanine (B1664457) synthesis employs furfural (B47365) derivatives as a key starting material for the central polymethine chain. acs.org This strategy addresses the instability of traditional intermediates, such as Stenhouse salts, which are prone to degradation. acs.orgrsc.org In this method, a one-pot reaction is often utilized where furfural derivatives react with anilines to form a Stenhouse salt in situ. rsc.orgrsc.org This unstable intermediate is immediately condensed with two equivalents of a quaternized indolenium salt under basic conditions to yield the symmetrical heptamethine dye. rsc.org

This approach offers several advantages:

Accessibility of Starting Materials : Furfural is an inexpensive and readily available commodity chemical. acs.org

High Yield and Purity : The one-pot nature of the reaction often leads to good yields and simplifies purification. acs.orgrsc.org

Functional Group Tolerance : The method is compatible with a wide range of functional groups on both the furfural and the heterocyclic precursors, allowing for the synthesis of diverse Cy7 analogs. acs.org

A stepwise condensation strategy has also been developed using furfural, which allows for the regioselective synthesis of asymmetrical Cy7 dyes, further expanding the molecular diversity achievable with this method. acs.org

Another innovative and high-yielding route to heptamethine indocyanines involves the use of pyridinium (B92312) benzoxazole (B165842) (PyBox) salts as precursors. researchgate.net This method provides a versatile platform for creating previously inaccessible chromophore functionalities. researchgate.netsemanticscholar.org Similarly, the Zincke reaction, which involves the ring-opening of activated pyridinium salts (Zincke salts) by amines, has been adapted for cyanine synthesis. acs.orgresearchgate.net

In a typical Zincke-based synthesis, a pyridinium salt is reacted with an aniline (B41778) derivative. The resulting ring-opened intermediate, a Schiff base, is not isolated but is directly condensed with quaternized indolenium moieties under mild conditions. rsc.orgacs.org This strategy is noted for its high yields (up to 90%), mild reaction conditions, and simple purification, often requiring only precipitation. rsc.org This method effectively incorporates a substituted pyridine (B92270) residue into the heptamethine backbone, allowing for precise modifications of the polymethine chain. acs.orgresearchgate.net

Introducing substituents at the central (meso) carbon of the heptamethine chain is a key strategy for modulating the photophysical properties and introducing functional handles. rsc.org However, this modification presents significant synthetic challenges. The traditional method involves the synthesis of a meso-chloro substituted heptamethine dye, followed by a nucleophilic substitution reaction. mdpi.commdpi.com This substitution is believed to proceed via a radical-nucleophilic aromatic substitution (SRN1) mechanism. nih.govacs.org

Challenges:

Low Yields : Conjugation reactions at the meso-chloro position often suffer from low yields due to the high reactivity of the dye, which can lead to the formation of unstable ketone byproducts (keto-polymethines). nih.govacs.org

Instability : The desired meso-substituted products and their intermediates can be unstable, particularly in acidic environments. acs.org

Solvent Incompatibility : The highly polar nature of sulfonated cyanine dyes limits their solubility in many organic solvents typically used for peptide coupling and other conjugation reactions, complicating the synthesis of bioconjugates. acs.org

Innovations: To overcome these hurdles, alternative strategies have been developed. One innovative approach involves modifying the linker used in the primary synthesis. For instance, utilizing a modified dianil linker allows for the direct incorporation of a phenyl group at the meso-position, avoiding the meso-chloro intermediate altogether. mdpi.com Another advanced method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on the meso-chloro derivative. acs.orgbeilstein-journals.org This allows for the formation of robust carbon-carbon bonds at the meso-position, expanding the range of possible substituents. acs.orgmdpi.com

Application of Pyridinium Benzoxazole Salts as Precursors for Cy7 Chromophores

Functionalization Strategies for Cy7 Acid(triso3)

To be used as targeted imaging agents, Cy7 dyes must be attached to biomolecules such as peptides, antibodies, or small-molecule ligands. This process, known as bioconjugation, relies on the presence of specific reactive functional groups on the dye.

The introduction of carboxylic acid (-COOH) groups is a primary strategy for creating a "handle" for bioconjugation. nih.govresearchgate.net These groups are typically introduced by using a starting material for the indolenine synthesis that already contains a carboxyl group, often protected as an ester during the synthesis and deprotected in a final step. For example, an alkyl chain ending in a carboxylic acid can be attached to the nitrogen of the indole (B1671886) ring. researchgate.netacs.org The resulting Cy7 acid(triso3) can then be activated for reaction with nucleophiles on a target biomolecule. conju-probe.com The presence of a single, strategically placed carboxylic acid allows for selective and controlled conjugation. acs.org

| Feature | Description | Reference |

| Functionality | Provides a reactive handle for covalent attachment to biomolecules. | researchgate.net |

| Versatility | Can be activated to react with various nucleophiles, primarily amines. | biotium.com |

| Synthesis | Incorporated via functionalized precursors before the final dye condensation. | acs.org |

| Selectivity | Allows for site-specific labeling when introduced as a monofunctional group. | nih.govacs.org |

The most common method for conjugating a carboxylic acid-functionalized dye to a biomolecule is by making it reactive toward primary amine groups (-NH2), which are abundant in proteins (e.g., the side chain of lysine (B10760008) residues). biotium.combiotium.com This is achieved by converting the carboxylic acid into a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. google.com

This two-step process typically involves:

Activation : The carboxylic acid on the Cy7 dye is reacted with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS). biotium.com EDC activates the carboxyl group, which then reacts with NHS to form the semi-stable NHS ester.

Conjugation : The purified Cy7-NHS ester is then mixed with the target biomolecule at a slightly alkaline pH. The primary amine groups on the protein act as nucleophiles, attacking the NHS ester and displacing the NHS group to form a stable amide bond. biotium.com

This amine-reactive conjugation chemistry is a robust and widely used method for labeling biological molecules with fluorescent dyes like Cy7 acid(triso3) for a vast array of research and diagnostic applications. biotium.comthermofisher.com

| Reagent | Role in Conjugation |

| Cy7-Carboxylic Acid | The starting dye containing the functional handle. |

| EDC (or EDAC) | A carbodiimide that activates the carboxyl group for reaction. |

| NHS | Reacts with the activated carboxyl to form an amine-reactive NHS ester. |

| Amine-containing Biomolecule | The target (e.g., protein) that is covalently labeled by the Cy7-NHS ester. |

Click Chemistry Approaches for Site-Specific Labeling with Cy7 Acid(triso3) Derivatives

Click chemistry has emerged as a powerful tool for the site-specific labeling of biomolecules due to its high efficiency, specificity, and biocompatibility. sichem.de These reactions operate under mild, aqueous conditions, making them ideal for modifying sensitive biological structures. jenabioscience.com The core principle involves the rapid and selective reaction between two functional groups, often an azide (B81097) and an alkyne. jenabioscience.com

For labeling purposes, Cy7 acid(triso3) can be functionalized with either an azide or an alkyne group. For instance, a Cy7.5 azide derivative is available for click chemistry applications, allowing for its conjugation to biomolecules containing a terminal alkyne. lumiprobe.com This approach is particularly useful for labeling proteins, nucleic acids, and other cellular components for in vivo imaging, taking advantage of the tissue transparency in the NIR spectrum. lumiprobe.com

The most prominent click chemistry reactions for bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). sichem.denih.gov

CuAAC: This method involves the use of a copper(I) catalyst to join a terminal alkyne and an azide. While highly efficient, the potential cytotoxicity of copper has led to the development of copper-chelating azides to minimize cellular damage. jenabioscience.com

SPAAC: This "copper-free" click reaction utilizes strained cyclooctynes, such as bicyclononyne (BCN), which react readily with azides without the need for a catalyst. sichem.de This makes SPAAC particularly suitable for labeling living cells. nih.gov

The process for site-specific protein labeling using click chemistry generally involves two main steps. First, a noncanonical amino acid (ncAA) containing a reactive group (e.g., an alkyne or azide) is genetically encoded and incorporated into the protein of interest. nih.gov Subsequently, a fluorescent dye, such as a Cy7 acid(triso3) derivative carrying the complementary reactive group, is introduced and covalently attaches to the ncAA-modified protein. nih.govnih.gov This strategy allows for precise control over the location of the fluorescent label on the biomolecule. nih.gov

The versatility of click chemistry allows for the attachment of a wide array of probes, granting significant flexibility in experimental design for cellular and molecular biology research. sichem.de

Design of Bifunctional Cy7 Acid(triso3) Dyes with Hetero-Reactive Groups

Bifunctional dyes, which possess two reactive groups, offer enhanced versatility in labeling and cross-linking applications. scribd.com These dyes can be categorized as either homobifunctional, containing two identical reactive groups, or heterobifunctional, featuring two different reactive groups. scribd.com The presence of two reactive sites can lead to a higher fixation yield compared to monofunctional dyes. scribd.com

The development of heterobifunctional cyanine dyes has been a significant area of research, enabling the connection of different types of molecules, such as antibodies and macromolecules, for simultaneous imaging and analysis. chemistryviews.org For example, dyes have been synthesized with both a maleimide (B117702) group and an N-hydroxysuccinimidyl (NHS) ester, allowing for sequential or orthogonal conjugation to different targets. chemistryviews.org

In the context of Cy7 acid(triso3), bifunctional derivatives with two carboxylic acid (COOH) groups are available. lumiprobe.com These can be used to create cross-conjugates. The design of such dyes often involves careful selection of the chromophore and the reactive groups to ensure optimal performance. scribd.com Viscover's FluoroWave dyes, for instance, can be supplied as bifunctional dyes with either mono or hetero-reactive groups, highlighting their adaptability for various research needs. viscover-online.de

A notable application of heterobifunctional dyes is in the creation of antibody-drug conjugates (ADCs). For instance, a cyanine-based dye was coupled to the antibody cetuximab, which targets the epidermal growth factor receptor (EGFR) on tumor cells. This demonstrates the potential of these dyes to combine diagnostic and therapeutic functions. chemistryviews.org

Optimization of Synthetic Yields and Purity for Research-Grade Cy7 Acid(triso3)

The synthesis and purification of cyanine dyes, particularly those with functional groups for bioconjugation, present considerable challenges. researchgate.net These challenges often include low yields and the need for complex purification methods like reversed-phase high-performance liquid chromatography (RP-HPLC), which can be costly and difficult to scale up. researchgate.net

Strategies to improve yield and purity often focus on post-synthetic modification of a cyanine precursor. acs.org This approach allows for the introduction of key functionalities required for bioconjugation in a more controlled manner. For example, a reactive amino group on a cyanine dye was acylated with a trisulfonated linker to enhance water solubility. acs.org

The purification of these dyes is complicated by their tendency to adsorb irreversibly to standard silica (B1680970) gel chromatography columns. researchgate.net Therefore, reversed-phase chromatography is often the method of choice, despite its expense. researchgate.net

Research into novel synthetic routes continues to address these issues. For example, a study on suramin (B1662206) analogs involved the synthesis of naphthalene (B1677914) trisulfonate derivatives with yields in the range of 80-83%. nih.gov While the specific yields for Cy7 acid(triso3) are not detailed in the provided results, the methodologies for synthesizing related polysulfonated aromatic compounds offer insights into potential optimization strategies.

The following table summarizes key findings related to the optimization of synthetic yields for related compounds:

| Compound/Method | Reported Yield | Key Findings | Reference |

| Sodium 8-(4-aminobenzamido) naphthalene-1,3,6-trisulfonate | 83% | Synthesis of a trisulfonated naphthalene derivative. | nih.gov |

| Sodium 8-(4-nitrobenzamido) naphthalene-1,3,6-trisulfonate | 82% | Synthesis of a trisulfonated naphthalene precursor. | nih.gov |

| Sodium 8-(5-aminothiophene-2-carboxamido) naphthalene-1,3,6-trisulfonate | 80% | Synthesis of a trisulfonated heterocyclic compound. | nih.gov |

| L-lysine immobilization on PVDF membranes | 0.226 mg/cm² | High immobilization yield achieved through optimization of reaction conditions. | researchgate.net |

Advanced Spectroscopic and Photophysical Characterization of Cy7 Acid Triso3 for Research Applications

Spectroscopic Investigations of Electronic Transitions in Cy7 Acid(triso3)

The electronic transitions of Cy7 acid(triso3) are responsible for its characteristic absorption and emission in the NIR region of the electromagnetic spectrum. These transitions are sensitive to the surrounding environment, a property that can be exploited for various sensing applications.

Table 1: Representative Spectroscopic Properties of Cy7 Derivatives in Various Environments

| Derivative | Environment | Absorption Max (nm) | Emission Max (nm) |

| Cy7 carboxylic acid | Organic Solvents (DMSO, DMF) | 750 lumiprobe.comantibodies.com | 773 lumiprobe.comantibodies.com |

| Cy7-E{E[c(RGDyK)]2}2 | Aqueous Solution | 747 nih.gov | 774 nih.gov |

| Sulfo-Cy5 carboxylic acid | PBS (pH 7.4) | 646 mdpi.com | 661 mdpi.com |

This table presents data for closely related Cy7 and Cy5 derivatives to illustrate the influence of the environment on spectroscopic properties. Specific data for Cy7 acid(triso3) in a variety of solvents was not available in the search results.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient is a desirable characteristic for fluorescent probes as it contributes to their brightness. Cy7 dyes are known for their very high molar extinction coefficients. For Cy7, ε is reported to be in the range of 199,000 to 250,000 M⁻¹cm⁻¹. lumiprobe.comantibodies.combroadpharm.comlumiprobe.comaatbio.combroadpharm.com The trisulfonated version, sulfo-Cy7 carboxylic acid, also boasts a very high molar extinction coefficient. lumiprobe.com This high value indicates a strong probability of absorbing a photon at the excitation wavelength, which is a key factor for sensitive detection in various applications.

Table 2: Molar Extinction Coefficients of Cy7 and its Derivatives

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Cy7 (generic) | 250,000 aatbio.com |

| Cy7 carboxylic acid | 199,000 lumiprobe.comantibodies.com |

| Cy7 dicarboxylic acid | 199,000 lumiprobe.com |

| Cy7 amine | 199,000 broadpharm.com |

| Cy7 NHS ester | 199,000 broadpharm.com |

| Cy7-E{E[c(RGDyK)]2}2 | 200,000 nih.gov |

Analysis of Absorption and Emission Maxima Perturbations in Diverse Environments

Photophysical Mechanisms Influencing Fluorescence Quantum Yield of Cy7 Acid(triso3)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of Cy7 and its derivatives is influenced by several factors, including the rigidity of the molecular structure and the presence of non-radiative decay pathways.

The fluorescence quantum yield of cyanine (B1664457) dyes is highly dependent on their molecular structure. nih.gov The polymethine chain of cyanine dyes has torsional degrees of freedom, and rotation around these bonds in the excited state can lead to non-radiative decay, thus lowering the fluorescence quantum yield. nih.govrsc.org By restricting this molecular motion, a process known as structural rigidization, the probability of non-radiative decay can be reduced, leading to an increase in fluorescence quantum yield. researchgate.net This can be achieved by increasing the viscosity of the medium or by chemical modification of the dye structure. nih.govresearchgate.net For example, creating a cyclohexane-bridged polymethine chain in a Cy7 derivative has been shown to increase the quantum yield by 20% compared to the non-bridged parent structure. lumiprobe.com Similarly, the inclusion of fluorescent dyes within the hydrophobic cavities of cyclodextrins or cucurbiturils can enhance their fluorescence quantum yields by restricting molecular motion. nih.gov

When Cy7 acid(triso3) is conjugated to other molecules, such as proteins or nucleic acids, its fluorescence can be quenched or enhanced depending on the nature of the conjugate. nih.gov Non-radiative decay pathways are processes by which an excited molecule returns to the ground state without emitting a photon. fiveable.me For cyanine dyes, a major non-radiative decay pathway is photoisomerization around the double bonds of the polymethine chain, which leads to the formation of a transient, non-fluorescent "dark state". researchgate.netmit.edu This process is often the dominant factor in quenching fluorescence. nih.gov Other non-radiative pathways include internal conversion and intersystem crossing. nsf.gov The formation of dye aggregates can also introduce new non-radiative decay pathways, leading to reduced exciton (B1674681) lifetimes. nsf.gov In some cases, a photoinduced electron transfer (PeT) can act as a quenching mechanism. rsc.org

Structural Rigidization Effects on Emission Efficiency

Förster Resonance Energy Transfer (FRET) Studies Employing Cy7 Acid(triso3) as a Spectroscopic Ruler

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). picoquant.comwikipedia.org The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular distances and interactions. nih.govwikipedia.org

Due to its spectral properties in the near-infrared region, Cy7 acid(triso3) can serve as an excellent acceptor in FRET pairs with donors that emit in the far-red or near-infrared region, such as Cy5 or Cy5.5. researchgate.net The requirement for FRET is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. picoquant.comresearchgate.net For instance, the Cy3-Cy5 pair is commonly used in FRET studies. researchgate.net Given that the emission of Cy5 is around 670 nm and the absorption of Cy7 is around 750 nm, the spectral overlap might be limited. However, Cy5.5, with an emission maximum around 703 nm, would be a more suitable donor for a FRET pair with Cy7. aatbio.com The use of Time-Resolved FRET (TR-FRET), which utilizes long-lifetime lanthanide donors, can improve the stability and specificity of FRET measurements. bmglabtech.com The long-wavelength excitation and emission of a Cy7-based FRET system would be advantageous for in vivo studies due to reduced background fluorescence and deeper tissue penetration. mdpi.comaatbio.com

Design and Implementation of Cy7 Acid(triso3)-Based FRET Systems

The unique spectral properties of Cy7 acid(triso3), particularly its emission in the near-infrared (NIR) window, make it a valuable acceptor molecule in Förster Resonance Energy Transfer (FRET) systems. When paired with a suitable donor fluorophore, such as Cy5, these FRET systems can be engineered to probe molecular interactions and dynamics. The design of such systems involves the covalent attachment of the donor and acceptor dyes to specific sites on biomolecules of interest, such as proteins or nucleic acids. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption.

In a typical implementation, a biomolecule is labeled with the donor dye at one position and the acceptor, Cy7 acid(triso3), at another. Upon excitation of the donor, a non-radiative energy transfer to the acceptor can occur if they are in close proximity (typically 1-10 nm). This results in a decrease in the donor's fluorescence intensity and a corresponding increase in the acceptor's emission. By monitoring these changes in fluorescence, researchers can deduce information about conformational changes or binding events that alter the distance between the two dyes.

Interpretation of Energy Transfer Dynamics in Biological Systems

The interpretation of FRET data from systems incorporating Cy7 acid(triso3) provides quantitative insights into molecular-level processes. The FRET efficiency (E) can be calculated from the fluorescence intensities of the donor in the absence (FDA) and presence (F D) of the acceptor, using the formula E = 1 - (F D / FDA). This efficiency is directly related to the distance (r) between the donor and acceptor by the Förster equation, E = 1 / (1 + (r / R₀)⁶), where R₀ is the Förster distance at which the energy transfer efficiency is 50%.

By measuring changes in FRET efficiency over time, it is possible to track the dynamics of biological processes. For instance, the folding of a protein or the hybridization of two DNA strands can be observed by labeling the ends of the molecule with a FRET pair. As the molecule changes its conformation, the distance between the dyes changes, leading to a measurable change in FRET efficiency. These dynamic measurements provide valuable information on the kinetics and mechanisms of these processes.

Circular Dichroism (CD) Spectroscopy for Probing Cy7 Acid(triso3) Interactions with Chiral Biomolecules

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the interactions between achiral dye molecules like Cy7 acid(triso3) and chiral biomolecules such as proteins and nucleic acids. When an achiral dye binds to a chiral macromolecule, it can exhibit an induced CD (ICD) signal. This signal arises from the coupling of the dye's electronic transitions with those of the chiral environment of the biomolecule. The sign and magnitude of the ICD signal can provide information about the binding mode and the local environment of the dye.

Conformational Changes of Nucleic Acids Upon Cy7 Acid(triso3) Binding

The binding of Cy7 acid(triso3) to nucleic acids can be monitored using CD spectroscopy. The intrinsic CD signals of DNA and RNA in the UV region (200-320 nm) are sensitive to their conformation (e.g., A-form, B-form, Z-form). Changes in these signals upon the addition of Cy7 acid(triso3) can indicate alterations in the nucleic acid structure. Furthermore, the appearance of an ICD signal in the absorption region of the dye provides direct evidence of its binding to the nucleic acid and can offer insights into the geometry of the complex. For example, a positive ICD signal might suggest a specific orientation of the dye molecule within the grooves of the DNA helix.

Advanced Vibrational Spectroscopy Techniques for Molecular Environment Characterization of Cy7 Acid(triso3)

Advanced vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy, offer high-resolution information about the molecular structure and environment of Cy7 acid(triso3). These methods probe the vibrational modes of the molecule, which are sensitive to its conformation, intermolecular interactions, and local chemical environment.

Surface-enhanced Raman spectroscopy (SERS) is a particularly powerful technique for studying cyanine dyes. By adsorbing Cy7 acid(triso3) onto metallic nanostructures, its Raman signal can be enhanced by several orders of magnitude. This allows for the detection of the dye at very low concentrations and provides detailed information about its orientation and interaction with the surface. Changes in the SERS spectrum of Cy7 acid(triso3) upon binding to a biomolecule can reveal specific vibrational modes that are affected by the interaction, offering insights into the binding site and the nature of the intermolecular forces involved.

High-Resolution Mass Spectrometry for Structural Elucidation of Cy7 Acid(triso3) Conjugates.

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the precise mass determination and structural elucidation of Cy7 acid(triso3) and its conjugates. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions of the intact conjugate, which are then analyzed by a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

Computational and Theoretical Investigations of Cy7 Acid Triso3

Quantum Chemical Calculations of Electronic Structure and Excited States of Cy7 Acid(triso3)

Quantum chemical calculations provide a fundamental understanding of the electronic properties that govern the absorption and emission of light by Cy7 acid(triso3). These methods allow for the detailed examination of molecular orbitals and the transitions between them.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules in their ground state. mdpi.comnih.gov DFT calculations can predict various properties, including the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO is a key parameter that provides an initial estimate of the molecule's absorption wavelength. For cyanine (B1664457) dyes, the choice of the exchange-correlation functional within DFT is crucial for obtaining accurate results. researchgate.net The B3LYP functional, for instance, is a hybrid functional that has been commonly employed in the study of organic dyes. researchgate.netmdpi.com DFT studies are foundational for understanding the stability of different tautomeric forms of related acidic compounds, which can significantly influence their properties. nih.govresearchgate.net

Table 1: Representative Ground State Properties of Cyanine Dyes from DFT Calculations This table presents illustrative data that would be obtained from DFT calculations for a cyanine dye like Cy7 acid(triso3). The specific values are hypothetical and serve to demonstrate the type of information generated.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -3.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 2.1 eV | Correlates with the lowest energy electronic transition. |

To investigate the excited states and predict the absorption and emission spectra of Cy7 acid(triso3), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.orgrsc.org TD-DFT calculations build upon the ground-state electronic structure obtained from DFT to simulate the electronic transitions that occur upon photoexcitation. frontiersin.org This method can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the emission energies, which relate to the fluorescence maxima. researchgate.netrsc.org The accuracy of TD-DFT predictions for cyanine dyes can be influenced by the choice of functional and basis set. researchgate.netmdpi.com For example, studies have shown that TD-DFT calculations using the B3LYP functional can reproduce the experimental absorption and fluorescence spectra of cyanine dyes with good accuracy. researchgate.net The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is also important for obtaining realistic predictions of absorption and emission wavelengths in solution. researchgate.netresearchgate.net

Table 2: Predicted Absorption and Emission Maxima for a Cyanine Dye using TD-DFT This table provides example data that would be generated from TD-DFT calculations for a cyanine dye. The values are for illustrative purposes.

| Solvent | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) |

|---|---|---|

| In Vacuum | 735 | 770 |

| Water (PCM) | 748 | 785 |

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics (MD) Simulations of Cy7 Acid(triso3) Interactions with Biological Components

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.netnih.gov These simulations provide valuable insights into how Cy7 acid(triso3) interacts with its biological targets, such as proteins and nucleic acids, and how its conformation and photophysical properties are influenced by the surrounding solvent molecules. researchgate.net

MD simulations can be employed to model the binding of Cy7 acid(triso3) to biomolecules at an atomistic level. researchgate.netnih.gov By placing the dye molecule in a simulated environment with a target protein or nucleic acid, researchers can observe the binding process and identify the key interactions that stabilize the complex. These simulations can reveal the specific amino acid residues or nucleotide bases that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the dye. nih.gov Understanding these binding modes is crucial for interpreting experimental data from fluorescence-based assays and for designing probes with enhanced specificity and affinity. Force fields, such as CHARMM and Amber, are used to describe the interactions between the atoms in the system. nih.gov

The conformation and photophysical properties of cyanine dyes like Cy7 acid(triso3) can be significantly affected by the surrounding solvent molecules. nih.govrsc.org MD simulations can be used to explicitly model the solvent environment and study its impact on the dye. For instance, simulations can reveal how water molecules arrange around the dye and how this solvation shell influences the dye's flexibility and non-radiative decay pathways. Changes in the dihedral angles of the polymethine chain, which can be monitored during an MD simulation, are known to affect the absorption and fluorescence properties of cyanine dyes. By analyzing the trajectory of the dye in different solvents, researchers can gain a deeper understanding of phenomena such as solvatochromism.

Simulations of Cy7 Acid(triso3) Binding to Proteins and Nucleic Acids

In Silico Design and Optimization of Cy7 Acid(triso3)-Based Probes

The insights gained from quantum chemical calculations and MD simulations can be leveraged for the in silico design and optimization of novel fluorescent probes based on the Cy7 acid(triso3) scaffold. rsc.org Computational methods allow for the rapid screening of a large number of virtual compounds, saving time and resources compared to traditional synthetic approaches. mdpi.com By systematically modifying the structure of Cy7 acid(triso3) in the computer, for example, by adding different functional groups, researchers can predict how these changes will affect the dye's photophysical properties and binding affinity for a specific target. This computational-guided approach facilitates the development of next-generation probes with tailored characteristics for specific bioimaging applications.

Rational Design of Photolabile Protecting Groups Using Cy7 Core

The unique photophysical properties of the Cy7 core, particularly its strong absorption in the near-infrared (NIR) region, make it an attractive scaffold for the development of photolabile protecting groups (PPGs). PPGs are molecular moieties that can be attached to a biologically active molecule to temporarily inhibit its function. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatiotemporal control. The use of NIR light is particularly advantageous for biological applications due to its deeper tissue penetration and reduced phototoxicity compared to ultraviolet or visible light.

Computational methods have been instrumental in the rational design of Cy7-based PPGs. mdpi.comtandfonline.comjlu.edu.cn Researchers have employed a novel design concept that involves transforming clinically applied NIR-dyes, such as those with a Cy7 core, into efficient NIR-activated PPGs. mdpi.comtandfonline.comjlu.edu.cn This approach leverages the inherent properties of the Cy7 framework, including its high molar absorptivity and excellent aqueous solubility. mdpi.comtandfonline.com

The design process often utilizes a Density Functional Theory (DFT)-based workflow to model the photochemical pathways of potential PPG candidates. rsc.org This computational approach allows for the analysis of the frontier molecular orbital (FMO) configurations upon light excitation, which is critical for the heterolytic cleavage of the bond to the protected molecule. rsc.org By simulating the excited state properties, researchers can predict the efficiency of the uncaging process and identify structural modifications that would optimize the performance of the PPG. rsc.org

One notable example of this computational-driven design is the development of Cy7-PPG-OAc. rsc.org The theoretical investigations guided the synthesis of this compound, which was found to be the most red-shifted oxygen-independent NIR-PPG reported to date, with a maximum absorption at 746 nm. mdpi.comtandfonline.comrsc.org The computational predictions for this molecule were subsequently validated through experimental characterization, confirming its desirable properties as a photolabile protecting group. rsc.org

| Property | Value |

| Maximum Absorption (λmax) | 746 nm |

| Molar Absorptivity (ε) | 276,000 M⁻¹cm⁻¹ |

| Uncaging Cross-Section (ε × Φhet) | 921 M⁻¹cm⁻¹ at 746 nm |

Table 1: Photochemical Properties of Computationally Designed Cy7-PPG-OAc. This table presents the key photochemical parameters of Cy7-PPG-OAc, a photolabile protecting group designed using computational methods. The data highlights its strong absorption in the near-infrared spectrum and its high uncaging efficiency. tandfonline.comrsc.org

Prediction of Structure-Property Relationships for Novel Cy7 Acid(triso3) Derivatives

The prediction of structure-property relationships is a cornerstone of modern medicinal and materials chemistry. Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their observed activities or properties. researchgate.netuc.pt These models are invaluable for predicting the characteristics of novel molecules, thereby guiding the synthesis of derivatives with enhanced or specific functionalities.

For novel derivatives of Cy7 acid(triso3), QSPR studies can be employed to predict a wide range of properties. The general approach involves calculating a set of molecular descriptors for each derivative, which are numerical representations of the molecule's structure and electronic features. researchgate.net These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. By establishing a mathematical relationship between these descriptors and a known property (e.g., absorption wavelength, fluorescence quantum yield, or biological activity) for a training set of molecules, a predictive model can be built. uc.pt

The application of such computational models to Cy7 acid(triso3) derivatives would enable the systematic exploration of how structural modifications impact their photophysical and chemical properties. For instance, alterations to the polymethine chain length, the nature of the substituents on the indolenine rings, or the type and position of the sulfonic acid groups would all be expected to influence the molecule's behavior. tcichemicals.com QSPR can quantify these influences and predict the properties of yet-to-be-synthesized derivatives.

While a specific QSPR study focused exclusively on a broad range of Cy7 acid(triso3) derivatives is not extensively documented in the public domain, the principles and methodologies are well-established for cyanine dyes and other organic molecules. tandfonline.comresearchgate.net These studies often utilize techniques like multiple linear regression, partial least squares, and machine learning algorithms to build robust predictive models. researchgate.netuc.pt The insights gained from such models can accelerate the discovery of novel Cy7 acid(triso3) derivatives with optimized properties for applications in bio-imaging, diagnostics, and phototherapy.

| Derivative | Molecular Descriptor 1 (e.g., HOMO Energy) | Molecular Descriptor 2 (e.g., Molecular Surface Area) | Predicted Property (e.g., λmax in nm) |

| Cy7 acid(triso3) | -5.2 eV | 650 Ų | 755 |

| Derivative A | -5.1 eV | 670 Ų | 765 |

| Derivative B | -5.3 eV | 640 Ų | 748 |

| Derivative C | -5.0 eV | 680 Ų | 772 |

Table 2: Hypothetical QSPR Data for Novel Cy7 Acid(triso3) Derivatives. This table illustrates the type of data that would be generated in a QSPR study. Molecular descriptors are correlated with a predicted property to guide the design of new derivatives with desired characteristics. The values presented are for illustrative purposes.

Applications of Cy7 Acid Triso3 in Advanced Biological and Materials Science Research

Cellular and Subcellular Imaging Applications with Cy7 Acid(triso3) Probes

The use of fluorescent probes is fundamental to understanding cellular and subcellular processes. tocris.com Cy7 acid (triso3), with its emission in the near-infrared (NIR) spectrum, offers distinct advantages for cellular imaging, including deeper tissue penetration and lower autofluorescence from biological samples. nih.gov

Live-Cell Imaging and Tracking of Biological Processes

Live-cell imaging allows for the real-time monitoring of dynamic cellular activities. baseclick.euthermofisher.com Probes utilizing Cy7 acid (triso3) are instrumental in this area. For instance, Cy7 can be conjugated to molecules like the tetrameric arginine-glycine-aspartic acid (RGD) peptide to target specific cellular receptors, such as integrin αvβ3, which is often overexpressed in tumor vasculature. nih.gov This enables the visualization and tracking of processes like tumor angiogenesis. nih.gov The near-infrared properties of Cy7 are particularly advantageous for in vivo imaging, as they allow for clearer signals from deeper within tissues compared to dyes that fluoresce at shorter wavelengths. nih.gov

Research has demonstrated the effectiveness of Cy7-conjugated RGD peptides in imaging tumors in animal models. In a study involving mice with subcutaneous U87MG tumors, a Cy7-labeled tetrameric RGD peptide probe allowed for clear tumor visualization as early as 30 minutes post-injection. nih.gov The signal intensity in the tumor peaked at 2 hours, achieving a tumor-to-normal tissue ratio of 4.35. nih.gov

| Parameter | Cy7-c(RGDyK) | Cy7-E[c(RGDyK)]₂ | Cy7-E{E[c(RGDyK)]₂}₂ |

| Peak Tumor/Normal Tissue Ratio | 2.50 ± 0.15 | 2.72 ± 0.08 | 4.35 ± 0.26 |

| Data from a study on NIR fluorescence imaging of tumor integrin αvβ3 in mice. nih.gov |

Multi-Color Fluorescence Microscopy Utilizing Cy7 Acid(triso3)

Multi-color fluorescence microscopy allows for the simultaneous visualization of multiple targets within a single sample. The distinct spectral properties of Cy7 acid (triso3) make it a suitable candidate for inclusion in multi-color imaging panels. Its long-wavelength emission helps to minimize spectral overlap with other commonly used fluorophores that emit in the blue, green, and red regions of the spectrum. This spectral separation is crucial for generating high-contrast, multi-color images and for techniques like super-resolution microscopy. biotium.com

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) with Cy7 Acid(triso3) Conjugates

Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. nih.govnih.gov Cy7 acid (triso3) can be conjugated to antibodies and other molecules for use in flow cytometry. nih.govcolumbiabiosciences.com These conjugates allow for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers. nih.govbiotium.com

Tandem dyes, which consist of two covalently linked fluorophores, are often used in multi-color flow cytometry to expand the range of detectable signals. nih.gov Allophycocyanin (APC)-Cy7 is a common tandem dye where APC acts as the donor and Cy7 as the acceptor. nih.gov This combination allows for excitation by a laser that excites APC, with the subsequent energy transfer resulting in emission from Cy7 in the far-red spectrum. This approach increases the number of parameters that can be measured simultaneously in a single experiment. nih.gov

Molecular Sensing and Biosensing Platforms Incorporating Cy7 Acid(triso3)

The development of sensitive and selective biosensors is a critical area of research for diagnostics and environmental monitoring. myu-group.co.jpmdpi.com Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are increasingly being used as recognition elements in biosensors. researchgate.netmdpi.comnih.gov

Development of Aptamer-Based Biosensors Utilizing Cy7 Acid(triso3) Displacement

Aptamer-based sensors can be designed based on a dye-displacement mechanism. researchgate.net In this setup, a cyanine (B1664457) dye like Cy7 acid (triso3) can bind to a DNA aptamer, resulting in a change in its fluorescence properties. When the target molecule is introduced, it binds to the aptamer, causing the displacement of the dye. researchgate.net This displacement leads to a detectable change in the fluorescence signal, which can be correlated to the concentration of the target. researchgate.net This principle allows for the creation of ratiometric sensors that can detect a variety of small molecules. researchgate.net

| Component | Function |

| DNA Aptamer | Binds to the cyanine dye and the target molecule. researchgate.net |

| Cyanine Dye (e.g., Cy7 acid(triso3)) | Signal reporter that is displaced from the aptamer upon target binding. researchgate.net |

| Target Molecule | The analyte to be detected, which induces a change in the aptamer's conformation. researchgate.net |

| Components of an aptamer-based dye-displacement assay. researchgate.net |

Quantification of Functional Groups on Research Materials via Cy7 Acid(triso3) Interactions

While not a direct application of Cy7 acid (triso3) itself, related colorimetric methods demonstrate the principle of using molecular interactions for quantification. For instance, a method has been developed to quantify carboxyl groups on the surface of polymer nanoparticles. researchgate.net This technique involves the binding of divalent metal cations, such as Ni²⁺, to the surface functional groups. The remaining unbound metal ions are then quantified spectrophotometrically using an indicator dye. researchgate.net This approach provides a validated method for characterizing the surface chemistry of materials. researchgate.net Although this specific example does not use Cy7 acid (triso3), the underlying principle of using a binding event to trigger a quantifiable optical signal is analogous to how Cy7-based probes can be developed for sensing applications.

In Vivo Preclinical Imaging Research with Cy7 Acid(triso3)

The unique spectral properties of Cy7 dyes are highly advantageous for in vivo imaging applications. creative-diagnostics.com The ability to visualize biological processes within a living animal at the molecular level provides invaluable insights into disease progression and therapeutic response. nih.gov

A primary application of Cy7 acid (triso3) is in the development of targeted fluorescent probes for preclinical research. The carboxylic acid group on the molecule allows for its covalent attachment to targeting ligands, such as peptides or antibodies, that recognize specific biomarkers in animal models of disease.

A prominent example is the targeting of integrin αvβ3, a receptor that is significantly overexpressed on endothelial cells during tumor angiogenesis but is generally absent in normal, quiescent vasculature. nih.govnih.gov Researchers have conjugated Cy7 to peptides containing the arginine-glycine-aspartic acid (RGD) motif, which specifically binds to integrin αvβ3. nih.govnih.gov

Detailed research has focused on optimizing these probes by creating multimeric versions to enhance receptor affinity and tumor retention. For instance, a study compared monomeric, dimeric, and tetrameric RGD peptides labeled with Cy7 for imaging U87MG human glioblastoma xenografts in mice. The tetrameric version, Cy7-E{E[c(RGDyK)]₂}₂, demonstrated significantly higher tumor-to-normal tissue contrast compared to the smaller conjugates, highlighting the importance of probe architecture in targeted imaging. nih.gov This enhanced binding and retention are crucial for clearly delineating tumor margins and assessing the extent of angiogenesis. nih.govnih.gov

Table 1: Comparison of Tumor-to-Normal Tissue (T/N) Ratios for Cy7-RGD Conjugates in a U87MG Tumor Model Data sourced from Wu et al. (2007) as presented in the MICAD database. nih.gov

| Imaging Probe | Peak Tumor-to-Normal Tissue (T/N) Ratio (± SD) | Time to Peak Ratio (hours) |

|---|---|---|

| Cy7-c(RGDyK) (Monomer) | 2.50 ± 0.15 | 2 |

| Cy7-E[c(RGDyK)]₂ (Dimer) | 2.72 ± 0.08 | 2 |

Cy7 acid (triso3) and its bioconjugates serve as powerful tools for the non-invasive visualization of dynamic biological processes in small animal models. creative-diagnostics.comnih.gov The use of NIR fluorescence imaging allows for longitudinal studies in the same animal, reducing the number of animals required and providing more robust data on processes that evolve over time. nih.gov

For example, Cy7-labeled probes have been used to monitor the accumulation of targeted agents in tumors, providing a real-time readout of receptor engagement. nih.govnih.gov In studies using mice with subcutaneous tumors, fluorescence signals from Cy7-RGD conjugates could be clearly visualized in the tumor as early as 30 minutes post-injection. nih.gov Beyond cancer, other applications include tracking activated platelets in models of thrombosis by conjugating Cy7 to specific single-chain variable fragment antibodies. nih.gov This enables researchers to non-invasively study cardiovascular events and the role of platelets in various pathologies, including cancer. nih.gov

Understanding the biodistribution and clearance of fluorescent probes is essential for interpreting imaging results. Comparative studies have analyzed the performance and accumulation of Cy7 acid (triso3)-based agents in various tissues.

Research has shown that while targeted Cy7 probes accumulate specifically in tumors, the free, unconjugated Cy7 dye exhibits different behavior. nih.govnih.gov Unconjugated Cy7 dye can passively accumulate in tumors to some extent, likely due to the enhanced permeability and retention (EPR) effect common in tumor vasculature. nih.gov However, it is also rapidly cleared by the liver and kidneys. nih.gov In a comparative study, Cy7-labeled core-crosslinked polymeric micelles showed prolonged circulation and preferential accumulation in tumors over time, whereas the free Cy7 dye was quickly cleared with low tumor accumulation. nih.gov

The choice of animal model itself can also influence the performance and therapeutic assessment of imaging agents. nih.gov Different mouse strains can exhibit physiological variations, such as in the mononuclear phagocyte system, which plays a major role in the clearance of imaging agents and nanoparticles from circulation. nih.gov Therefore, comparative studies often involve characterizing probe behavior across different tissues (tumor, liver, kidney, muscle) to establish specificity and clearance profiles, which are critical for accurate data interpretation. nih.govnih.gov

Non-Invasive Visualization of Biological Processes in Small Animal Models

Integration of Cy7 Acid(triso3) in Nanotechnology and Materials Science

The favorable optical properties of Cy7 acid (triso3) extend its utility into materials science, particularly in the development of advanced nanomaterials and functional polymers for research.

Nanoparticles serve as versatile platforms for creating highly fluorescent imaging agents. nih.gov Functionalizing nanoparticles with Cy7 acid (triso3) can lead to probes with significantly enhanced optical characteristics compared to the free dye. The size, shape, and composition of nanoparticles can be tuned to alter their optical properties. sigmaaldrich.comresearchgate.net

One key advantage is the potential to overcome the poor fluorescence quantum yields that some NIR dyes exhibit in aqueous environments. nih.gov Research has demonstrated that encapsulating lipophilic cyanine dyes, which are structurally related to Cy7, within the core of lipid nanoparticles (LNPs) dramatically improves their optical properties. nih.gov For instance, the hydrophilic counterpart of the encapsulated dye DiR, Cy7, has a fluorescence quantum yield of 0.13, while DiR within an LNP has a quantum yield of 0.25. nih.gov This enhancement is attributed to the protective environment of the nanoparticle core, which shields the dye from quenchers and prevents aggregation-caused quenching. By loading multiple Cy7 molecules onto a single nanoparticle, a much brighter signal can be achieved, improving detection sensitivity for in vivo imaging. nih.govmdpi.com

Table 2: Comparison of Optical Properties for Free vs. Nanoparticle-Encapsulated Cyanine Dyes Data sourced from Texier et al. (2009). nih.gov

| Fluorophore | Environment | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|---|

| Cy7 (hydrophilic) | Aqueous Buffer | 0.13 | 0.57 |

| DiR (lipophilic) | Encapsulated in LNP | 0.25 | 1.1 |

| Cy5 (hydrophilic) | Aqueous Buffer | 0.28 | 1.0 |

The carboxylic acid functional group of Cy7 acid (triso3) makes it suitable for incorporation into various polymeric materials to create functional biomaterials for research. lumiprobe.com Techniques such as graft copolymerization can be used to introduce carboxyl groups onto the surfaces of otherwise inert polymer meshes or films, such as those made from polysulfone or polyethylene (B3416737) terephthalate. researchgate.netresearchgate.net

These carboxyl groups can then serve as anchor points to covalently immobilize molecules like Cy7 acid (triso3). researchgate.net This allows for the creation of fluorescently-tagged materials for a variety of applications. For example, a fluorescently labeled nanofiber scaffold could be used to non-invasively monitor the scaffold's location and integrity after implantation in an animal model. It could also be used in cell culture applications to study cell-material interactions, where the fluorescent signal helps visualize the architecture of engineered tissues. researchgate.net By combining the structural properties of a polymer with the optical reporting of Cy7, researchers can develop sophisticated materials to investigate biological questions both in vitro and in vivo.

Photodynamic Research and Mechanistic Investigations with Cy7 Acid(triso3) as a Sensitizer

Heptamethine cyanine dyes, including Cy7 acid(triso3), are valuable in photodynamic therapy (PDT) due to their ability to absorb near-infrared (NIR) light, which allows for deeper tissue penetration. frontiersin.orgnih.gov In PDT, a photosensitizer, upon excitation by light of a specific wavelength, generates reactive oxygen species (ROS) that can induce cell death, offering a targeted approach to cancer treatment. frontiersin.orgrhhz.net

The core mechanism of PDT involves the photosensitizer absorbing light, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. rhhz.netnih.gov This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue. There are two primary pathways for the generation of cytotoxic species:

Type I Reaction: The photosensitizer in its triplet state can transfer an electron or hydrogen atom to a substrate, producing radical ions which then react with oxygen to form ROS such as superoxide (B77818) anion (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govnih.gov

Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov This is often the dominant pathway in PDT.

The effectiveness of a photosensitizer is often evaluated by its singlet oxygen quantum yield, which is the fraction of absorbed photons that result in the formation of singlet oxygen. frontiersin.org While many cyanine dyes have low singlet oxygen quantum yields, structural modifications, such as the incorporation of heavy atoms like iodine, can significantly enhance this property through the "heavy atom effect," which promotes intersystem crossing. nih.govfrontiersin.org For instance, the introduction of iodine atoms into the structure of cyanine dyes has been shown to increase singlet oxygen generation and subsequent phototoxicity in cancer cells. nih.govnih.gov

Research has focused on improving the efficacy of cyanine-based photosensitizers by various strategies. One approach is to enhance their accumulation in mitochondria, a key organelle in apoptosis. nih.govrsc.org The cationic and lipophilic nature of some cyanine dyes facilitates their accumulation in the mitochondria of cancer cells. frontiersin.org Another strategy involves conjugating the cyanine dye to targeting moieties like hyaluronic acid to improve its selectivity for cancer cells. frontiersin.orgrsc.org

The table below summarizes key findings from studies on cyanine dyes as photosensitizers, highlighting modifications and their effects on photodynamic activity.

| Cyanine Derivative | Modification | Key Finding | Cell Line | Reference |

| CyI | Iodination of a Cy7 derivative | Enhanced ROS generation and synergistic photothermal/photodynamic therapy. | HepG2 | nih.govmdpi.com |

| IR783 derivatives (6a, 6b) | Substitution with iodine atoms | Significantly increased singlet oxygen generation compared to ICG. | BXPC-3, MIA PaCa-2 | frontiersin.orgnih.gov |

| MitDt-1 | Bromination and addition of a mitochondrial targeting group (TPP) | Increased ROS production and accumulation in mitochondria, inducing apoptosis. | NCI-H460, MCF-7 | frontiersin.orgnih.gov |

| IR-Pyr | Indocyanine derivative | High water solubility and mitochondrial targetability. | - | rsc.org |

Applications as Photolabile Protecting Groups in Chemical Biology

Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed by light to release a bioactive molecule. nih.govwikipedia.org This technology allows for precise spatiotemporal control over the activation of drugs and other biologically relevant compounds. semanticscholar.orgnih.gov

Heptamethine cyanine dyes have emerged as promising PPGs for near-infrared (NIR) light applications. nih.govmdpi.com The use of NIR light is advantageous for in vivo applications due to its deeper tissue penetration and reduced phototoxicity compared to UV light. nih.govresearchgate.net The mechanism of release for cyanine-based PPGs can involve photooxidation and subsequent cleavage of the C-C double bonds in the polymethine chain. nih.govresearchgate.net

A significant advancement in this area is the development of Cy7-based PPGs (Cy7-PPG) that can release carboxylic acids upon irradiation with NIR light. semanticscholar.orgresearchgate.net Computational design has been instrumental in creating these novel PPGs by identifying cyanine dyes with suitable molecular orbital configurations for efficient photouncaging. semanticscholar.orgrsc.org These Cy7-PPGs have demonstrated efficient release of carboxylic acid cargos in aqueous media and within live cells. semanticscholar.org

Key features of Cy7-based PPGs include:

NIR-Activation: They can be cleaved with light in the NIR spectrum (up to 820 nm), which is within the therapeutic window. semanticscholar.orgresearchgate.net

High Molar Absorptivity: Cy7 dyes possess high extinction coefficients in the NIR region, allowing for efficient light absorption. nih.gov

Aqueous Solubility: They can be designed to be soluble in aqueous media, which is crucial for biological applications. nih.gov

Oxygen-Independent Release: Some advanced Cy7-PPGs have been engineered to release their cargo through a heterolytic cleavage mechanism that does not depend on the presence of oxygen. nih.govrsc.org

The table below presents examples of cyanine-based photolabile protecting groups and their characteristics.

| PPG System | Released Cargo | Activation Wavelength | Key Feature | Reference |

| Cy7-PPG | Carboxylic acids | up to 820 nm | Most red-shifted oxygen-independent NIR-PPG. | semanticscholar.orgnih.govresearchgate.net |

| Heptamethine cyanine cage | 4-hydroxycyclofen | 690 nm | Demonstrated spatiotemporal release in MCF-7 cells. | nih.gov |

| Heptamethine cyanine cage | Combretastatin A4 | - | Used as part of an antibody-drug conjugate. | nih.gov |

Mechanistic Studies of Cy7 Acid Triso3 Interactions and Photochemistry

Exploration of Cy7 Acid(triso3) Binding Dynamics with Nucleic Acids

The interaction of cyanine (B1664457) dyes with nucleic acids is a complex phenomenon influenced by both the sequence of the nucleic acid and its three-dimensional structure. These interactions are critical for applications ranging from genetic analysis to super-resolution microscopy.

The fluorescence intensity and lifetime of cyanine dyes like Cy7 acid (triso3) are strongly dependent on the nucleobase sequence of the DNA or RNA to which they are attached. nih.govresearchgate.netunivie.ac.at This dependency arises from direct interactions between the dye and the nucleobases. researchgate.net

Research on related cyanine dyes, Cy3 and Cy5, has demonstrated that purine-rich sequences tend to produce higher fluorescence. nih.govunivie.ac.at Specifically, interactions with guanine (B1146940) (G) have been shown to be a major factor in fluorescence quenching, while other bases can enhance fluorescence. nih.govrsc.org The general trend for fluorescence enhancement with Cy3 has been observed as dG > dA > dT > dC. nih.gov This effect is attributed to photoinduced electron transfer between the dye and the nucleobases. rsc.org

The binding can occur through different modes, including intercalation into the double helix, minor groove binding, or end-stacking at the terminus of a duplex. Dyes like Hoechst 33342, for example, show a strong preference for binding to Adenine-Thymine (A-T) rich regions in the minor groove of DNA. scbt.com For cyanine dyes covalently attached to the end of an oligonucleotide, the sequence of the adjacent bases significantly modulates fluorescence. Studies have shown the dye's sensitivity extends to all five adjacent bases or base pairs. univie.ac.at The primary mechanism for the sequence-dependent variation in fluorescence is the modulation of a non-radiative decay pathway known as photoisomerization. Interactions with the DNA bases can sterically hinder the rotation around the polymethine chain of the dye, which competes with fluorescence. researchgate.net When this rotation is prevented, the efficiency of isomerization decreases, leading to an increase in the fluorescence lifetime and quantum yield. researchgate.net

| Binding Mode | Description | Key Influencing Factors | Resulting Effect on Fluorescence |

| Intercalation | Insertion of the planar dye molecule between the base pairs of the DNA double helix. | DNA sequence, dye structure | Can lead to significant changes in fluorescence, often enhancement due to restricted mobility. |

| Minor Groove Binding | Fitting of the dye molecule into the minor groove of the DNA helix. | Groove width, A-T vs. G-C content, dye shape and charge. scbt.com | Fluorescence is highly sensitive to the local DNA sequence and conformation. scbt.com |

| End-Stacking | Stacking of the dye against the terminal base pair of a DNA duplex. | Terminal nucleotide identity, presence of overhangs. nih.gov | Strong fluorescence enhancement is often observed due to stacking interactions. nih.gov |

| Covalent Linkage | Direct chemical attachment to the nucleic acid, typically at the 5' or 3' end. | Point of attachment, linker length, adjacent nucleotide sequence. researchgate.net | Highly sequence-dependent; purine-rich sequences often enhance fluorescence. nih.govunivie.ac.at |

The conformation of DNA significantly affects the spectroscopic properties of bound Cy7 acid (triso3). The fluorescence of cyanine dyes is greater when bound to double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA), primarily because the more rigid structure of the duplex restricts the dye's conformational freedom. univie.ac.at

Structural features such as nicks, gaps, or overhangs in duplex DNA can create specific binding pockets for the dye, leading to a phenomenon known as stacking-induced fluorescence increase (SIFI). nih.gov When a covalently attached Cy3 dye stacks in such a region, it experiences a strong enhancement of its fluorescence intensity and lifetime. nih.gov This effect can be used to probe the hybridization dynamics of DNA. nih.gov

Furthermore, allosteric interactions transmitted through the DNA backbone can influence dye behavior. Changes in DNA structure at a site distant from the dye can still modulate the dye-DNA interaction. nih.gov Circular Dichroism (CD) spectroscopy studies have shown that the interaction of DNA with cationic lipids can cause a loss of rotational strength, indicating perturbations in base-stacking interactions even while the DNA remains in a variant of the B-form conformation. nih.gov These structural perturbations in the DNA can alter the local environment of the bound dye and thus its spectroscopic signature.

| DNA Structure | Impact on Dye Environment | Effect on Spectroscopic Signature |

| Single-Stranded (ssDNA) | High flexibility, allowing free rotation of the dye. | Lower fluorescence intensity due to efficient photoisomerization. univie.ac.at |

| Double-Stranded (dsDNA) | More rigid structure, restricting dye mobility. | Higher fluorescence intensity compared to ssDNA. univie.ac.at |

| Nicks, Gaps, Overhangs | Provide sites for stacking interactions. | Stacking-Induced Fluorescence Increase (SIFI), leading to significant fluorescence enhancement. nih.gov |

| Altered Conformation (e.g., bent DNA) | Changes in base stacking and groove dimensions. | Modulated fluorescence due to altered dye-DNA interactions, even at a distance (allostery). nih.govnih.gov |

Sequence-Dependent and Independent Binding Modes

Investigation of Cy7 Acid(triso3) Interactions with Proteins and Other Biomolecules

The interaction of Cy7 acid (triso3) with proteins and other biomolecules is fundamental to its use in applications like immunoassays and protein labeling. The nature of this interaction, whether covalent or non-covalent, and the local environment around the dye, profoundly influence its photophysical properties.

Cy7 acid (triso3) can be attached to proteins through either covalent bonds or non-covalent interactions. researchgate.netnih.gov

Covalent conjugation involves forming a stable chemical bond between the dye and the protein. researchgate.net This is often achieved by using an activated form of the dye, such as an NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. aatbio.com The advantage of covalent labeling is the stability and specificity of the attachment. However, the conjugation process can potentially alter the protein's secondary structure, which in turn affects the dye's environment and its fluorescence. nih.gov For instance, changes in the tertiary structure of a protein upon covalent modification can lead to the dye being buried deeper within the protein core, altering its fluorescence emission. nih.gov

Non-covalent interactions are typically based on weaker forces like hydrophobic interactions, hydrogen bonding, or electrostatic attraction. nih.gov While generally reversible and less stable than covalent bonds, these interactions are crucial in many biological recognition events. nih.govbiosearchtech.com The fluorescence of Cy7 acid (triso3) can be significantly altered upon non-covalent binding to a protein, as the protein surface provides a structured environment that can restrict the dye's motion and shield it from solvent, often leading to fluorescence enhancement. researchgate.net

The fluorescence of cyanine dyes is highly sensitive to the polarity and viscosity of their immediate surroundings. nih.gov This sensitivity is a key aspect of their function as environmental probes.

Polarity: The polarity of the solvent or the binding pocket on a protein affects the energy levels of the dye's excited state. A change in polarity can cause a shift in the emission spectrum (solvatochromism) and a change in the fluorescence quantum yield.

Viscosity: The viscosity of the microenvironment has a direct impact on the non-radiative decay pathway of photoisomerization. In a highly viscous environment, the rotational motion required for isomerization is hindered. researchgate.net This suppression of the non-radiative pathway leads to a significant increase in the fluorescence quantum yield and lifetime. researchgate.net When Cy7 acid (triso3) binds to a protein or is embedded within a lipid membrane, the increased local viscosity is a major contributor to its enhanced fluorescence.

Covalent and Non-Covalent Conjugation Effects on Dye Behavior

Quenching Mechanisms of Cy7 Acid(triso3) Fluorescence in Biological and Material Systems

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. For Cy7 acid (triso3), quenching can occur through several mechanisms, which are highly dependent on the system.

The two primary quenching mechanisms are Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. biosearchtech.combiosearchtech.com

FRET (Förster Resonance Energy Transfer): This is a through-space, distance-dependent energy transfer from an excited donor fluorophore (like Cy7 acid) to a suitable acceptor molecule (the quencher). biosearchtech.com Efficient FRET requires the donor and acceptor to be in close proximity (typically 10-100 Å) and for the emission spectrum of the donor to overlap with the absorption spectrum of the acceptor. biosearchtech.combiosearchtech.com FRET does not involve the formation of a stable complex.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. biosearchtech.comredalyc.org This complex has its own unique absorption characteristics. The efficiency of static quenching depends on the affinity between the dye and the quencher. biosearchtech.com In biological systems, aromatic residues in proteins (like tryptophan) or specific nucleobases in DNA (notably guanine) can act as static quenchers through aromatic-aromatic (stacking) interactions or photoinduced electron transfer. rsc.orgnih.gov

Another quenching process is the Inner Filter Effect (IFE) , where the quencher absorbs either the excitation or emission light of the fluorophore, reducing the observed fluorescence without direct interaction with the dye's excited state. mdpi.com This requires significant overlap between the quencher's absorption spectrum and the fluorophore's excitation or emission spectra. mdpi.com

| Quenching Mechanism | Description | Key Requirements | Example in Biological Systems |

| FRET | Non-radiative energy transfer from donor to acceptor. biosearchtech.com | Proximity (10-100 Å), spectral overlap. biosearchtech.combiosearchtech.com | A Cy7-labeled protein interacting with another protein labeled with a suitable acceptor dye. |

| Static (Contact) Quenching | Formation of a non-fluorescent ground-state complex. biosearchtech.com | Direct physical contact/interaction, quencher affinity. biosearchtech.com | Interaction of Cy7 with guanine bases in DNA or tryptophan residues in a protein. rsc.orgnih.gov |

| Inner Filter Effect (IFE) | Absorption of excitation or emission light by the quencher. mdpi.com | Overlap of quencher absorption with dye's excitation/emission. mdpi.com | High concentrations of molecules like Fe3+ that absorb in the same spectral region as the dye. mdpi.com |

Photochemical Reaction Mechanisms of Cy7 Acid(triso3) Derivatives

The photochemical reactions of cyanine dyes, including Cy7 acid(triso3) derivatives, are complex processes governed by the interplay of photoisomerization and intersystem crossing. These mechanisms are crucial in defining the photophysical properties and, consequently, the applications of these dyes.

Upon absorption of light, Cy7 derivatives are promoted to an excited singlet state (S1). From this state, the molecule can relax through several pathways, including fluorescence, non-radiative decay, photoisomerization, and intersystem crossing to a triplet state (T1).

Photoisomerization is a primary deactivation pathway for many cyanine dyes in solution. researchgate.net This process involves the rotation around a double bond in the polymethine chain, leading to the formation of a transient, non-fluorescent cis-isomer from the more stable, fluorescent all-trans isomer. researchgate.netacs.org The formation of these photoisomers can lead to a decrease in fluorescence quantum yield. researchgate.net Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate the kinetics of these photoisomerization reactions for Cy7 derivatives. researchgate.netresearchgate.net These studies have revealed that the photoisomerization of all-trans Cy7 molecules can result in the formation of at least one mono-cis and one all-cis species, which exhibit red-shifted emission. researchgate.netresearchgate.net The local environment, including viscosity and steric constraints, can significantly influence the kinetics of photoisomerization. acs.org

The following table provides a simplified model for the photoisomerization of a Cy7 derivative, Sulfo-Cy7 (SCy7), based on a three-state model (N: all-trans state, P1: non-fluorescent cis-state, P2: red-shifted emitting photoisomer). acs.org

| Parameter | Description | Fitted Value |

| kiso1' | Effective isomerization rate from N to P1 | 0.8 s⁻¹ |

| kbiso1' | Effective back-isomerization rate from P1 to N | 0.2 s⁻¹ |

| kiso2' | Effective isomerization rate from P1 to P2 | 0.1 s⁻¹ |